![molecular formula C15H22N2O B4774777 1-{[4-(dimethylamino)phenyl]amino}-4,4-dimethyl-1-penten-3-one](/img/structure/B4774777.png)
1-{[4-(dimethylamino)phenyl]amino}-4,4-dimethyl-1-penten-3-one
Vue d'ensemble
Description
1-{[4-(dimethylamino)phenyl]amino}-4,4-dimethyl-1-penten-3-one, commonly known as DAP, is a synthetic compound that has gained significant attention in scientific research. DAP belongs to the class of chalcones, which are characterized by a chemical structure consisting of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system. In
Mécanisme D'action
The mechanism of action of DAP involves its ability to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. DAP has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. DAP also inhibits the activation of MAPK, a group of kinases that regulate cell proliferation, differentiation, and apoptosis. Additionally, DAP has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
DAP has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. DAP has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. DAP also inhibits the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation. In cancer cells, DAP induces apoptosis, inhibits cell proliferation, and suppresses tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
DAP has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. DAP can be easily synthesized in large quantities and is stable under various conditions. DAP can also be modified to generate analogs with improved activity and selectivity. However, DAP also has limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For DAP research include the development of DAP analogs with improved activity and selectivity, the investigation of DAP's potential therapeutic applications in other diseases, and the elucidation of the molecular mechanisms underlying DAP's various biological effects. Additionally, the development of novel drug delivery systems for DAP may enhance its therapeutic efficacy and reduce its potential toxicity.
Applications De Recherche Scientifique
DAP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, DAP has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Inflammation research has demonstrated that DAP can attenuate inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, DAP has been shown to possess neuroprotective properties by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
(E)-1-[4-(dimethylamino)anilino]-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)14(18)10-11-16-12-6-8-13(9-7-12)17(4)5/h6-11,16H,1-5H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSZBFXLXHWWLO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



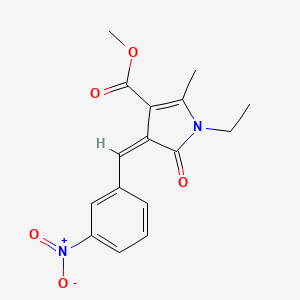
![2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4774701.png)
![3-amino-N-(3,4-dichlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4774702.png)
![(4-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4774714.png)
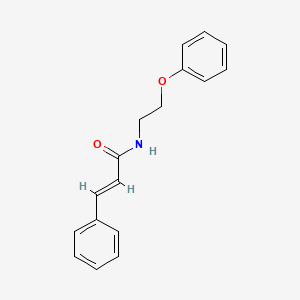
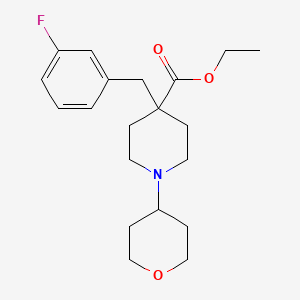
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4774731.png)
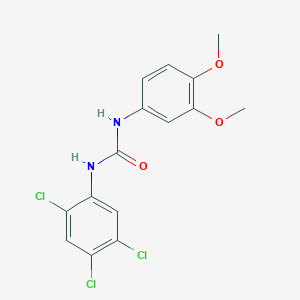
![3-ethyl-1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4774745.png)
![(3-bromo-4-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B4774752.png)
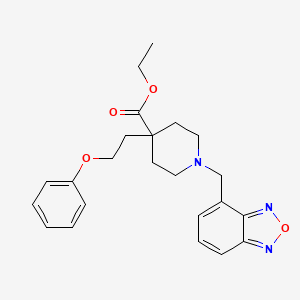
![4-nitro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4774770.png)
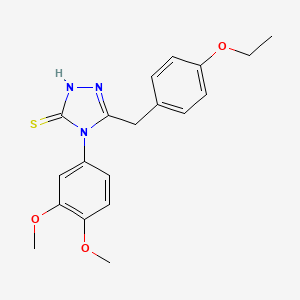
![N-({5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4774782.png)